![molecular formula C13H13NO2 B1601571 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid CAS No. 37964-14-0](/img/structure/B1601571.png)
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid is characterized by a tricyclic core containing a nitrogen atom. The InChI code for the compound is1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7H2,(H,15,16)
. Chemical Reactions Analysis
The regioselectivity observed in the oxidation of substituted tetrahydrocarbazoles was explained by the allyl oxidation mechanism of this reaction, with the initial preferential attack at the more nucleophilic β-carbon atom of the indole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid are influenced by its functional groups. The presence of the carboxylic acid group can increase the compound’s polarity, potentially affecting its solubility in various solvents.Scientific Research Applications
Chemo- and Regioselective Oxidation
Selective oxidation of substituted tetrahydrocarbazoles can yield different products depending on the oxidant used. This process is significant for creating specific compounds with desired properties for further research and development .
Antimicrobial Agents
Carbazole analogs, including those related to 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid , have been studied for their antimicrobial properties. The synthesis and biological activities of these compounds are of interest in the development of new antimicrobial agents .
Anticancer Activity
Derivatives of 2,3,4,9-tetrahydro-1H-carbazole have been synthesized and evaluated for their anticancer activity. Studies like MTT assays are conducted to determine the efficacy of these compounds against cancer cells .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .
Mechanism of Action
Target of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity .
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to ongoing research .
Biochemical Pathways
The oxidation of substituted 2,3,4,9-tetrahydro-1h-carbazoles can lead to the formation of 2,3,4,9-tetrahydro-1h-carbazol-1-ones or 3,4,5,6-tetrahydro-1h-1-benzazonine-2,7-diones, depending on the nature of the selected oxidant .
Result of Action
Tetrahydrocarbazole derivatives have been associated with a broad spectrum of biological activity, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIDDKKWZMIYEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485065 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
CAS RN |
37964-14-0 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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